2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol
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Overview
Description
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol is a complex organic compound with a unique structure that combines a pyrimidine ring with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the desired position using brominating agents.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Alkylation and Methoxylation: Addition of hexyl and methoxy groups to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or ammonia for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the bromine atom would yield a hydrogen-substituted product.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in industrial materials.
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
Uniqueness
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O2/c1-4-5-6-7-8-17-13-19(20(29)14-21(17)30-3)23-22(15(2)27-24(26)28-23)16-9-11-18(25)12-10-16/h9-14,29H,4-8H2,1-3H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMQCLJWZDPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1OC)O)C2=NC(=NC(=C2C3=CC=C(C=C3)Br)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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